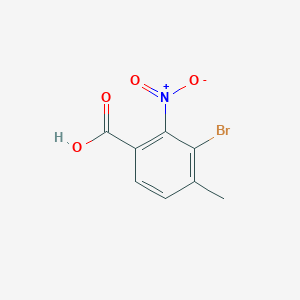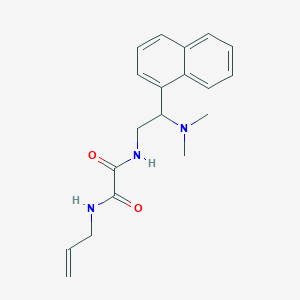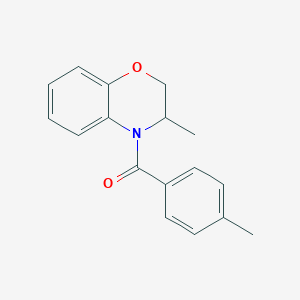
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone
描述
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: is a chemical compound belonging to the class of benzoxazines, which are characterized by a fused benzene and oxazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone typically involves the following steps:
Formation of the Benzoxazine Ring: : The benzoxazine ring is formed through a condensation reaction between an o-aminophenol and an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reaction: : The final step involves the coupling of the benzoxazine ring with the 4-methylphenyl group, which can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Lewis acids like aluminum chloride (AlCl3) are used for electrophilic substitution, while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted benzene derivatives.
科学研究应用
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: can be compared with other similar benzoxazine derivatives, such as 2,3-dihydro-1,5-benzoxazepines and 2H-1,4-benzoxazin-3(4H)-one . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound
属性
IUPAC Name |
(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-7-9-14(10-8-12)17(19)18-13(2)11-20-16-6-4-3-5-15(16)18/h3-10,13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJAFCMMLONJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322133 | |
| Record name | (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338747-54-9 | |
| Record name | (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol](/img/structure/B2861453.png)
![N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2861454.png)
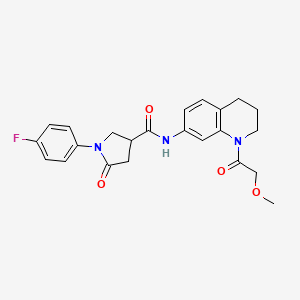
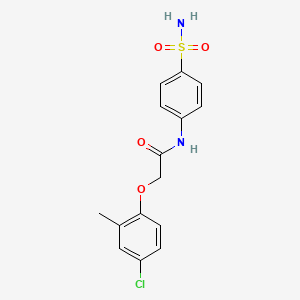
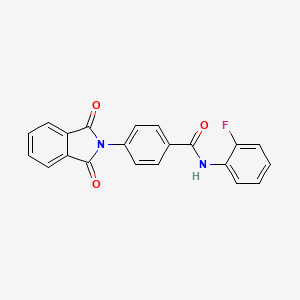
![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide](/img/structure/B2861461.png)
![(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2861463.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2861465.png)
![4-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2861467.png)
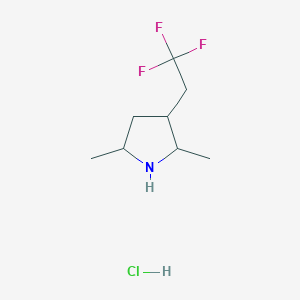
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861471.png)
![N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide](/img/structure/B2861473.png)
